REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]1(=[CH:15][C:16]#[N:17])[C:13]2=[C:14]3[C:9](=[CH:10][CH:11]=[CH:12]2)[CH:8]=[CH:7][CH:6]=[C:5]3[CH2:4]1>CO.Cl[Pd]Cl>[CH:3]1([CH2:15][C:16]#[N:17])[C:13]2=[C:14]3[C:9](=[CH:10][CH:11]=[CH:12]2)[CH:8]=[CH:7][CH:6]=[C:5]3[CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
compound
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CC2=CC=CC3=CC=CC1=C23)=CC#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
PdCl2
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Type
|
CUSTOM
|
Details
|
After 15 minutes' stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is prepared
|
Type
|
CUSTOM
|
Details
|
The mixture is purged with argon
|
Type
|
WAIT
|
Details
|
After 3 days' hydrogenation
|
Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered over Celite
|
Type
|
WASH
|
Details
|
rinsed
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |